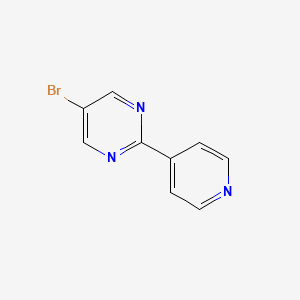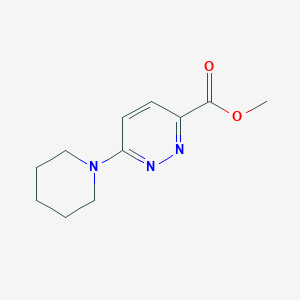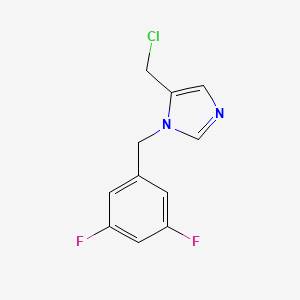![molecular formula C10H8ClF3O2 B1532092 3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic acid CAS No. 916420-76-3](/img/structure/B1532092.png)
3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic acid
Descripción general
Descripción
3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic acid, also known as trifluoromethyl-chloro-phenylpropionic acid (TFCPPA), is a synthetic organic compound used in scientific research and laboratory experiments. It is an analog of the non-steroidal anti-inflammatory drug ibuprofen, and has been found to have potential therapeutic and anti-inflammatory effects. TFCPPA has been studied for its ability to act as an inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase enzymes, which are involved in the production of inflammatory mediators. It has also been studied for its potential to reduce the production of reactive oxygen species (ROS) and to act as an antioxidant.
Aplicaciones Científicas De Investigación
Polymer Chemistry and Materials Science Applications
Polymerization Initiators : A study explored the complexation of trifluoromethanesulphonates by their conjugate acid in polymerizations of ethylenic monomers. This research highlights the potential of using superacids in the development of new polymer materials (Souverain et al., 1980).
Renewable Building Blocks for Polymers : Phloretic acid, derived from similar compounds, has been investigated as a renewable alternative for enhancing the reactivity of molecules towards benzoxazine ring formation, showcasing a step towards sustainable material development (Trejo-Machin et al., 2017).
Development of Fluorinated Polymers : Research into novel fluorinated aromatic diamine monomers for the synthesis of fluorine-containing polyimides demonstrates advancements in materials with excellent thermal stability and mechanical properties, crucial for various industrial applications (Yin et al., 2005).
Biochemistry and Molecular Biology Applications
Antibacterial Properties : A study on (trifluoromethoxy)phenylboronic acids revealed their structural, physicochemical, and antibacterial properties, providing insights into their potential use in developing new antibacterial agents (Adamczyk-Woźniak et al., 2021).
Chiral Intermediate Synthesis : Research on the microbial reduction of 2-chloro-3-aryl-3-oxopropionic acid esters has led to the synthesis of enantiomerically pure chlorohydroxyesters, important chiral intermediates in pharmaceutical synthesis (Cabon et al., 1992).
DNA Binding and Urease Inhibition : Novel compounds synthesized from related chemical structures were studied for their DNA binding, urease inhibition, and antioxidant properties, underscoring their potential in medicinal chemistry and drug development (Rasool et al., 2021).
Mecanismo De Acción
Target of Action
It is known that the compound is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Mode of Action
It is known that the compound can cause irritation to the skin, eyes, and respiratory system . This suggests that the compound may interact with cellular components in these tissues, leading to an inflammatory response.
Result of Action
It is known that the compound can cause irritation to the skin, eyes, and respiratory system . This suggests that the compound may cause cellular damage in these tissues, leading to an inflammatory response.
Action Environment
The action of 3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic acid can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as it is recommended to be stored at ambient temperature . Additionally, the compound’s action can be influenced by the pH of the environment, as certain chemical reactions are pH-dependent.
Propiedades
IUPAC Name |
3-[2-chloro-3-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c11-9-6(4-5-8(15)16)2-1-3-7(9)10(12,13)14/h1-3H,4-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDBHGFWRZTJFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Cl)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



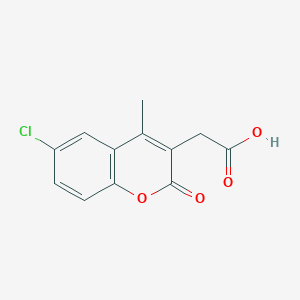
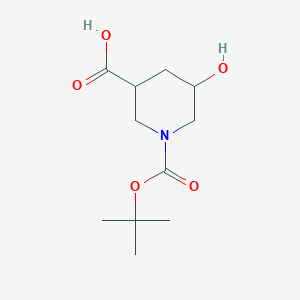
![8-(4-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1532012.png)

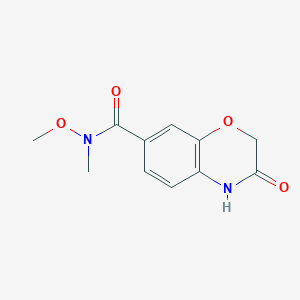


![4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1532020.png)
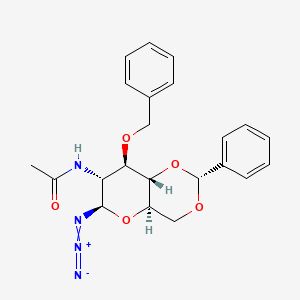
![8a-Methyl-5-oxo-hexahydro-[1,3]thiazolo[2,3-c]thiomorpholine-3-carboxylic acid](/img/structure/B1532024.png)
